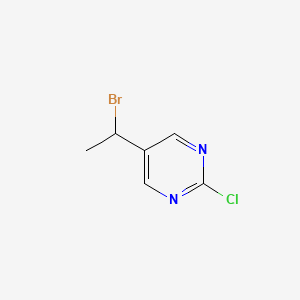

5-(1-Bromoethyl)-2-chloropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrClN2 |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

5-(1-bromoethyl)-2-chloropyrimidine |

InChI |

InChI=1S/C6H6BrClN2/c1-4(7)5-2-9-6(8)10-3-5/h2-4H,1H3 |

InChI Key |

CWLGZOPEDJSRFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(N=C1)Cl)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 1 Bromoethyl 2 Chloropyrimidine

Regioselective and Stereoselective Introduction of the 1-Bromoethyl Moiety at the C-5 Position

The primary challenge in the synthesis of 5-(1-bromoethyl)-2-chloropyrimidine lies in the controlled, stereoselective formation of the chiral center at the ethyl side chain. This is typically addressed through a two-stage approach: first, the asymmetric synthesis of a chiral ethyl precursor attached to the C-5 position of the pyrimidine (B1678525) ring, followed by a regioselective bromination at the benzylic-like position of the ethyl group.

Asymmetric Carbon-Carbon Bond Formation Strategies Preceding Bromination

The creation of the chiral ethyl precursor is a critical step, and several asymmetric strategies can be employed to achieve high enantiomeric purity. These methods focus on the synthesis of a chiral alcohol, (S)- or (R)-1-(2-chloropyrimidin-5-yl)ethanol, which can then be converted to the desired bromo-derivative.

A highly effective method for the synthesis of chiral 5-pyrimidyl-alkanols is the enantioselective alkylation of a pyrimidine-5-carbaldehyde (B119791) with a dialkylzinc reagent in the presence of a chiral catalyst. Research by Shibata et al. has demonstrated that chiral amino alcohols can effectively catalyze this transformation with high enantioselectivity. clockss.orgelsevierpure.com

Specifically, the enantioselective ethylation of various pyrimidine-5-carbaldehydes with diethylzinc (B1219324) can be catalyzed by (1S,2R)-N,N-dibutylnorephedrine (DBNE). The reaction proceeds with high enantiomeric excess (e.e.), in some cases up to 94%. clockss.orgelsevierpure.com The general procedure involves stirring the chiral catalyst with a toluene (B28343) solution of diethylzinc, followed by the addition of the pyrimidine-5-carbaldehyde at 0°C. clockss.org

Table 1: Enantioselective Ethylation of Pyrimidine-5-carbaldehydes

| Entry | Pyrimidine-5-carbaldehyde | Chiral Catalyst (mol%) | Time (h) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|

| 1 | 2-Methylpyrimidine-5-carbaldehyde | (1S,2R)-DBNE (20) | 24 | 75 | 35 |

| 2 | 2-Methylpyrimidine-5-carbaldehyde | (1S,2R)-DBNE (50) | 48 | 80 | 85 |

Data sourced from Shibata, T. et al. clockss.org

This methodology provides a direct route to the chiral alcohol precursor of this compound, with the potential for high stereocontrol by selecting the appropriate chiral catalyst.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The Evans oxazolidinone auxiliaries are a well-established class of chiral auxiliaries used for asymmetric alkylation reactions. williams.edursc.orgwikipedia.orguwindsor.caharvard.edu

The general strategy involves the acylation of the chiral auxiliary with a carboxylic acid derivative of the 2-chloropyrimidine (B141910). For instance, 2-chloropyrimidine-5-acetic acid would be coupled to a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be deprotonated to form a rigid chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile, such as an ethylating agent (e.g., ethyl iodide), to one face of the enolate, leading to a highly diastereoselective alkylation. Finally, the chiral auxiliary is cleaved, often by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary. williams.eduuwindsor.ca

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.govhims-biocat.eu The synthesis of the chiral alcohol precursor, 1-(2-chloropyrimidin-5-yl)ethanol, can be achieved through the asymmetric reduction of the corresponding ketone, 5-acetyl-2-chloropyrimidine.

A wide variety of microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs), are known to catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.govnih.govresearchgate.net These reactions are often performed in aqueous media under mild conditions. The stereochemical outcome (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme used.

The process typically involves incubating the ketone substrate with a whole-cell biocatalyst (e.g., baker's yeast) or an isolated enzyme, often with a co-factor regeneration system. nih.govresearchgate.net While specific studies on the biocatalytic reduction of 5-acetyl-2-chloropyrimidine are not prevalent, the broad substrate scope of many ketoreductases suggests that this would be a viable approach. nih.gov

Directed Alpha-Bromination Methodologies for Ethyl Side Chains

Once the chiral 5-ethyl-2-chloropyrimidine precursor is synthesized, the final step is the regioselective introduction of a bromine atom at the alpha-position of the ethyl side chain.

The Wohl-Ziegler reaction is a well-established method for the bromination of allylic and benzylic C-H bonds using N-bromosuccinimide (NBS) and a radical initiator. organic-chemistry.orgwikipedia.orgthermofisher.comyoutube.com The ethyl group at the C-5 position of the pyrimidine ring is analogous to a benzylic position, as the pyrimidine ring can stabilize an adjacent radical.

The reaction is typically carried out by refluxing the 5-ethyl-2-chloropyrimidine substrate with NBS in an inert solvent such as carbon tetrachloride (CCl₄) or a more environmentally friendly alternative. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to initiate the reaction. Light can also be used to promote the homolytic cleavage of the N-Br bond in NBS. organic-chemistry.orgwikipedia.org

The mechanism involves the formation of a bromine radical, which abstracts a hydrogen atom from the alpha-position of the ethyl group to form a resonance-stabilized radical. This radical then reacts with a molecule of bromine, generated in low concentration from the reaction of HBr with NBS, to form the desired this compound and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org

Table 2: General Conditions for Wohl-Ziegler Bromination

| Substrate | Reagent | Initiator | Solvent | Conditions |

|---|

While specific literature detailing the Wohl-Ziegler bromination of 5-ethyl-2-chloropyrimidine is scarce, the reaction is widely applicable to similar substrates, and the conditions can be optimized to achieve the desired product. youtube.comoregonstate.eduyoutube.com It is important to note that if a chiral starting material is used, this radical bromination step will likely lead to a racemic mixture of the final product, as the intermediate radical is planar. Stereoselective bromination would require more specialized methods.

Metal-Catalyzed Regioselective C(sp³)-H Bromination

A powerful and atom-economical approach for the synthesis of this compound involves the direct, regioselective bromination of the benzylic C(sp³)-H bond of a 5-ethyl-2-chloropyrimidine precursor. Modern transition-metal catalysis offers sophisticated tools to achieve this transformation with high selectivity, minimizing the formation of unwanted isomers.

Recent advancements have demonstrated the utility of copper and rhodium catalysts for such selective halogenations. For instance, copper(II) complexes, in conjunction with a phenanthroline ligand, have been shown to catalyze the bromination of distal C(sp³)–H bonds. nih.gov This methodology often employs a directing group to guide the catalyst to the desired position, leading to high regioselectivity. The mechanism is believed to involve the formation of a C-centered radical at the benzylic position, which then reacts with a bromine source. nih.gov

Similarly, rhodium-catalyzed reactions have been developed for the site-selective bromination of sp³ C–H bonds. rsc.org These reactions often utilize a directing group, such as an N-methyl sulfamate, and proceed in aqueous solution. The proposed mechanism involves the formation of an N-centered radical that abstracts a hydrogen atom from the substrate, followed by bromination. rsc.org While not yet reported specifically for 5-ethyl-2-chloropyrimidine, these methods provide a strong foundation for the development of a regioselective C(sp³)-H bromination protocol for its synthesis.

Table 1: Examples of Metal-Catalyzed C(sp³)–H Bromination

| Catalyst System | Substrate Type | Directing Group | Brominating Agent | Solvent | Reference |

| Cu(II)/Phenanthroline | Aliphatic Amides | Amide | NBS/TMSN₃ | Not specified | nih.gov |

| Rh₂(oct)₄ | Alkyl Sulfamates | N-methyl sulfamate | NaBr/NaOCl | Aqueous | rsc.org |

This table illustrates the general applicability of metal-catalyzed C(sp³)–H bromination to different substrate classes.

Mechanistic Discourses on Stereocontrol in Alpha-Bromination

Achieving stereocontrol during the alpha-bromination of the ethyl group is a significant challenge. The mechanism of metal-catalyzed C(sp³)-H bromination often proceeds through a planar C-centered radical intermediate. nih.gov The stereochemical outcome of the reaction is then determined by the facial selectivity of the bromine atom transfer to this radical.

The development of chiral catalysts and ligands is paramount to influencing the stereochemistry of this step. A chiral ligand environment around the metal center can create a chiral pocket that biases the approach of the bromine source to one face of the radical intermediate, leading to an enantiomeric excess of one stereoisomer. While specific examples for the asymmetric alpha-bromination of 5-ethyl-2-chloropyrimidine are not yet prevalent in the literature, the principles of asymmetric catalysis are well-established and offer a promising avenue for future research in the stereoselective synthesis of this compound.

Direct Introduction of the Chiral 1-Bromoethyl Synthon

An alternative to the direct bromination of a 5-ethylpyrimidine (B1285229) is the coupling of a pre-functionalized, chiral 1-bromoethyl synthon to the pyrimidine ring. This approach offers the advantage of establishing the desired stereochemistry at the outset.

Methodologies for the introduction of functionalized side chains to pyrimidine rings are continually being developed. For instance, the highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides has been reported, demonstrating the feasibility of introducing complex chiral moieties to the pyrimidine core. rsc.org A similar strategy could be envisioned where a chiral 1-bromoethyl nucleophile or electrophile is coupled to a suitably activated pyrimidine precursor.

Selective Chlorination at the C-2 Position of the Pyrimidine Ring

The chlorination of the C-2 position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) of a 2-hydroxypyrimidine (B189755) precursor. wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org

Advanced Nucleophilic Aromatic Substitution (SNAr) of 2-Hydroxypyrimidine Precursors

The conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine is a well-established and widely used reaction in heterocyclic chemistry. dntb.gov.uachemicalbook.comresearchgate.netnih.govchemicalbook.comcolab.wspatsnap.comnih.govgoogle.comresearchgate.netresearchgate.netgoogle.comsigmaaldrich.comnih.gov The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the C-2 position. wikipedia.org

Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for the conversion of 2-hydroxypyrimidines to 2-chloropyrimidines. dntb.gov.uachemicalbook.comresearchgate.netnih.govcolab.wsnih.govresearchgate.netresearchgate.netgoogle.com The reaction mechanism involves the initial phosphorylation of the hydroxyl group to form a phosphate (B84403) ester, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate ester, yielding the 2-chloropyrimidine. nih.gov

Reaction conditions for this transformation can vary. Often, the reaction is carried out using an excess of POCl₃ as both the reagent and the solvent, frequently in the presence of a base such as pyridine (B92270) or triethylamine (B128534). chemicalbook.comnih.gov However, for large-scale syntheses, the use of excess POCl₃ presents environmental and safety concerns. nih.gov To address this, solvent-free methods have been developed that utilize equimolar amounts of POCl₃ and a base, often conducted in a sealed reactor at elevated temperatures. dntb.gov.uanih.govcolab.wsnih.govresearchgate.net

Table 2: Chlorination of 2-Hydroxypyrimidines with Phosphorus Oxychloride

| Substrate | Chlorinating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Hydroxy-5-bromopyrimidine | POCl₃ | Triethylamine | Toluene | 80-85 | Not specified | chemicalbook.com |

| 2-Hydroxypyrimidine | POCl₃ | Triethylamine/Diisopropylethylamine/N,N-Dimethylaniline/N,N-Dimethylbenzylamine | Not specified | Not specified | Not specified | google.com |

| 6-Amino-2,4-dihydroxypyrimidine | POCl₃ | Pyridine | None (sealed reactor) | 140 | 85 | nih.gov |

| 2,4-Dihydroxy-5-chloropyrimidine | POCl₃ | Pyridine | None (sealed reactor) | 140 | 89 | nih.gov |

| 4,6-Dihydroxy-pyrimidine sodium salt | POCl₃ | None | Acetone | Reflux | 92.6 | google.com |

This table presents a selection of reported conditions for the chlorination of various 2-hydroxypyrimidine derivatives.

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂) can also be employed, sometimes in combination with POCl₃. google.com The choice of reagent and conditions often depends on the specific substrate and the desired scale of the reaction.

The efficiency of the chlorination of 2-hydroxypyrimidines can be enhanced through the use of catalysts. As mentioned, bases like pyridine and triethylamine are commonly used to neutralize the HCl generated during the reaction and to activate the substrate. chemicalbook.comnih.gov

In some cases, phase-transfer catalysts such as cetyltrimethylammonium chloride have been utilized to improve the reaction rate and yield, particularly when working with heterogeneous reaction mixtures. chemicalbook.com Furthermore, the use of phosphorus trichloride (B1173362) (PCl₃) in conjunction with POCl₃ has been reported to allow for a reduction in the amount of POCl₃ required and to facilitate product recovery. google.com Research into more efficient and environmentally benign catalytic systems for this important transformation is an ongoing area of interest.

Mechanistic Probes into C-2 Chlorination Selectivity

The chlorination of pyrimidine derivatives, particularly at the C-2 position, is a critical transformation. The selectivity of this reaction is governed by the electronic properties of the pyrimidine ring, which are influenced by the nature and position of existing substituents.

The conversion of a hydroxyl group at the C-2 position to a chlorine atom is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or an organic amine such as triethylamine or diisopropylethylamine. The mechanism of this transformation is believed to involve the initial formation of a phosphate ester intermediate. The lone pair of electrons on the pyrimidine nitrogen can then facilitate the displacement of the phosphate group by a chloride ion.

Theoretical investigations using methods like X-ray photoemission spectroscopy (XPS) and density functional theory (DFT) on halogenated pyrimidines have provided insights into the electronic structure and the inductive and resonance effects of substituents. These studies help to rationalize the reactivity and selectivity observed in these systems. For instance, the presence of an electron-withdrawing group at the C-5 position can influence the electron density at the C-2 position, thereby affecting the rate and selectivity of the chlorination reaction. While a detailed mechanistic study specifically for 5-substituted pyrimidines is not extensively documented, the general principles of nucleophilic aromatic substitution on the electron-deficient pyrimidine ring are applicable. The addition of PCl₅ to POCl₃ can enhance the chlorinating power of the reagent system, which can be beneficial in cases where the hydroxyl group is less reactive.

Convergent and Divergent Synthetic Pathways to the 2,5-Disubstituted Pyrimidine Scaffold

The synthesis of the 2,5-disubstituted pyrimidine core of this compound can be approached through either convergent strategies, where the pyrimidine ring is assembled from acyclic precursors, or divergent strategies, which involve the modification of a pre-existing pyrimidine ring.

Cycloaddition and Annulation Strategies for Pyrimidine Ring Assembly

Cycloaddition and annulation reactions represent powerful and atom-economical methods for the construction of the pyrimidine ring. These strategies often allow for the rapid assembly of complex, substituted pyrimidines from simple starting materials.

One common approach involves the condensation of an amidine with a three-carbon component, such as a chalcone (B49325) or a β-dicarbonyl compound. For instance, substituted amidines can be condensed with chalcones to afford substituted pyrimidines. Another versatile method is the [4+2] cycloaddition (Diels-Alder) reaction. While normal electron-demand Diels-Alder reactions for pyridine and pyrimidine synthesis can be challenging due to unfavorable electronics, inverse electron-demand Diels-Alder reactions are more common. In these reactions, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small molecule like dinitrogen to yield the aromatic pyrimidine ring.

A single-step synthesis of 2,5-disubstituted pyrimidines from nitriles has also been reported. This protocol demonstrates broad applicability for creating pyrimidines with a variety of functional groups. nih.gov Furthermore, the reaction of N-vinyl amides with nitriles, activated by 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, provides a direct route to pyrimidine derivatives through a reactive intermediate and subsequent cycloisomerization. rsc.orgnih.gov

Below is a table summarizing various cycloaddition and annulation strategies for the synthesis of substituted pyrimidines.

| Diene/Amidine Precursor | Dienophile/Three-Carbon Component | Catalyst/Conditions | Product Type | Reference(s) |

| Substituted Amidines | Chalcones | Base | Substituted Pyrimidines | chemicalbook.com |

| 1,2,4-Triazines | Enamines | Thermal | Pyridines (after N₂ extrusion) | google.com |

| N-Vinyl Amides | Nitriles | 2-Chloropyridine, Tf₂O | Substituted Pyrimidines | rsc.orgnih.gov |

| Pyrazinone Precursors | Alkynes | Ac₂O, pyridine, 110 °C | 2-Pyridones (after cycloreversion) | researchgate.net |

Sequential Functional Group Interconversions on Pre-existing Halogenated Pyrimidines

A more common and often more practical approach to this compound involves the sequential modification of a readily available pyrimidine core. This divergent strategy allows for the precise installation of the desired functional groups.

A typical synthetic route starts with a 2-hydroxypyrimidine derivative. The C-5 position can be first brominated using a suitable brominating agent. Subsequently, the hydroxyl group at the C-2 position is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride. nih.govnih.govnih.govijpsr.comgoogle.com

The introduction of the ethyl group at the C-5 position can be achieved through cross-coupling reactions on a 5-bromo-2-chloropyrimidine (B32469) intermediate. For example, a Stille or Suzuki coupling with an appropriate organotin or organoboron reagent, respectively, can be employed. Once the 5-ethyl-2-chloropyrimidine is obtained, the final step is the selective bromination of the ethyl group at the benzylic-like position. This is typically achieved using a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS), under photochemical or thermal conditions. The mechanism proceeds via a resonance-stabilized radical intermediate, leading to selective bromination at the carbon adjacent to the pyrimidine ring. nih.govindianchemicalsociety.com

An alternative approach to the 1-bromoethyl side chain could involve the synthesis of a 5-vinyl-2-chloropyrimidine intermediate, followed by the addition of HBr across the double bond. A related transformation has been demonstrated in the synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines, where the addition of hypohalous acid (HOX) to a vinyl group at the C-5 position of a deoxyuridine derivative was achieved. nih.gov

The following table outlines key sequential functional group interconversions for the synthesis of halogenated pyrimidines.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

| 2-Hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃, Triethylamine | 5-Bromo-2-chloropyrimidine | ~96 | nih.govgoogle.com |

| 5-Bromo-2-hydroxypyrimidine | POCl₃, Toluene | 5-Bromo-2-chloropyrimidine | - | nih.gov |

| 5-Bromo-2-hydroxypyrimidine | HCl, Cetyltrimethylammonium chloride, DMF | 5-Bromo-2-chloropyrimidine | 91 | nih.gov |

| 2-Aminopyrimidine | 1. HCl, NaNO₂ 2. Ether extraction | 2-Chloropyrimidine | 26-27 | orgsyn.org |

| 5-Vinyl-2'-deoxyuridines | HOBr or HOCl | 5-(1-Hydroxy-2-haloethyl)-2'-deoxyuridines | 60-70 | nih.gov |

Novel Catalytic Systems in Pyrimidine Synthesis and Functionalization

The development of novel catalytic systems has revolutionized the synthesis and functionalization of heterocyclic compounds, including pyrimidines. These modern methods offer improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

C-H Functionalization Strategies for Direct Derivatization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov For electron-deficient heterocycles like pyrimidines, these reactions can be challenging but highly rewarding.

Palladium-catalyzed direct C-H arylation of pyrimidine derivatives has been reported, allowing for the formation of C-C bonds at specific positions on the pyrimidine ring. These reactions often employ a directing group to achieve high regioselectivity. For instance, the C-H functionalization of pyridines and diazines at the position alpha to a nitrogen atom has been achieved through a combination of fluorination and subsequent nucleophilic aromatic substitution. nih.gov

Photoredox and Electrocatalytic Methodologies

Photoredox and electrocatalytic methods offer green and efficient alternatives to traditional synthetic transformations, often proceeding under mild conditions with high selectivity.

Visible-light photoredox catalysis has been successfully employed for the bromination of phenols and alkenes, where bromine is generated in situ from the oxidation of a bromide source. nih.gov This methodology could potentially be adapted for the benzylic-like bromination of the ethyl group in 5-ethyl-2-chloropyrimidine. Photoredox catalysis can also enable a variety of other transformations on heterocyclic systems. For example, the use of acridinium (B8443388) photoredox catalysts can facilitate single-electron transfer processes, leading to the formation of reactive radical cation intermediates that can undergo further reactions.

Electrocatalysis represents another promising frontier for pyrimidine synthesis and functionalization. While specific applications to the synthesis of this compound are not yet widely reported, the principles of electro-organic synthesis, such as the generation of reactive intermediates at an electrode surface, hold significant potential for developing novel and sustainable synthetic routes to this important compound.

Mechanistic Investigations of Chemical Transformations Involving 5 1 Bromoethyl 2 Chloropyrimidine

Unraveling Nucleophilic Substitution Reaction Mechanisms at the Pyrimidine (B1678525) C-2 Position

The chlorine atom at the C-2 position of the pyrimidine ring is susceptible to nucleophilic attack, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. This is due to the electron-withdrawing nature of the two ring nitrogen atoms, which sufficiently activates the pyrimidine ring towards attack by nucleophiles.

Detailed Analysis of SNAr Reaction Pathways and Meisenheimer Complex Formation

The generally accepted mechanism for SNAr reactions at the C-2 position of 2-chloropyrimidines involves a two-step addition-elimination sequence. youtube.com In the first step, the nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com This intermediate is a negatively charged, non-aromatic species where the negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms. wikipedia.org The stability of this Meisenheimer complex is a key factor in determining the feasibility and rate of the substitution reaction. researchgate.net In the second, typically fast, step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substitution product.

Recent computational and experimental studies have suggested that for some heteroaromatic systems, the SNAr reaction may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, bypassing a discrete Meisenheimer intermediate. researchgate.net However, for many activated pyrimidine systems, the stepwise mechanism via a Meisenheimer complex is still considered the predominant pathway. researchgate.net

Spectroscopic techniques such as NMR can be employed to detect and characterize stable Meisenheimer complexes in certain systems, providing direct evidence for the stepwise mechanism. scribd.comresearchgate.net

Electronic and Steric Effects of Substituents on Reaction Kinetics and Regioselectivity

The substituents on the pyrimidine ring play a crucial role in modulating the reactivity and regioselectivity of SNAr reactions. Electron-withdrawing groups (EWGs) on the ring enhance the rate of nucleophilic attack by further delocalizing the negative charge in the Meisenheimer complex, thereby stabilizing it. youtube.com Conversely, electron-donating groups (EDGs) decrease the reaction rate by destabilizing the intermediate.

In the case of 5-(1-bromoethyl)-2-chloropyrimidine, the 1-bromoethyl group at the C-5 position is generally considered to be weakly electron-withdrawing or inductively neutral. Its primary influence is likely to be steric. While the C-5 position is not directly adjacent to the reaction center at C-2, a bulky substituent at this position can influence the approach of the nucleophile.

Quantum mechanical (QM) analyses on substituted dichloropyrimidines have shown that the regioselectivity of nucleophilic attack is highly sensitive to the electronic nature of the substituents. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, an electron-donating group at the C-6 position can steer the nucleophilic attack towards the C-2 position, contrary to the usual preference for C-4. wuxiapptec.com While our target molecule is not a dichloropyrimidine, these findings underscore the significant impact of substituent electronics on reactivity.

The following table presents hypothetical relative rate data for the SNAr reaction of various 5-substituted-2-chloropyrimidines with a generic nucleophile, illustrating the expected electronic effects.

| 5-Substituent | Electronic Effect | Predicted Relative Rate (krel) |

| -NO2 | Strong EWG | >100 |

| -CN | Moderate EWG | ~50 |

| -H | Neutral | 1 |

| -CH3 | Weak EDG | ~0.5 |

| -OCH3 | Strong EDG | <0.1 |

This table is illustrative and based on general principles of SNAr reactions. Actual values would require experimental determination.

Solvent Effects and Catalysis in C-2 Chloropyrimidine Reactivity

Catalysis can also be employed to accelerate SNAr reactions on chloropyrimidines. For instance, the use of tertiary amines can, in some cases, alter the regioselectivity of the reaction on dichloropyrimidines. nih.gov While not directly applicable to our monosubstituted pyrimidine, this highlights the potential for catalytic control.

Elucidation of Reactivity Patterns of the 1-Bromoethyl Moiety

The 1-bromoethyl group at the C-5 position introduces a second reactive site to the molecule. The bromine-bearing carbon is an electrophilic center susceptible to nucleophilic substitution and can also undergo elimination reactions.

Stereochemical Course of Nucleophilic Substitution at the Bromine-Bearing Stereocenter (SN1, SN2, SNi Pathways)

The 1-bromoethyl group contains a stereocenter, and therefore, the stereochemical outcome of its substitution reactions is of interest. The reaction can proceed through several pathways, primarily SN1 and SN2, with the possibility of an SNi (internal nucleophilic substitution) mechanism under certain conditions.

The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the stereocenter. This pathway is favored by strong, unhindered nucleophiles and in polar aprotic solvents. Given that the bromine is attached to a secondary carbon, the SN2 pathway is a plausible route.

The SN1 mechanism proceeds through a carbocation intermediate. The departure of the bromide leaving group would form a secondary carbocation adjacent to the pyrimidine ring. This carbocation would be stabilized by resonance with the aromatic ring, analogous to a benzylic carbocation. quora.comorgchemboulder.comyoutube.com The pyrimidine ring, being electron-deficient, might offer less stabilization than a benzene (B151609) ring. The nucleophile can then attack the planar carbocation from either face, leading to a racemic or near-racemic mixture of products. The SN1 pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and a good leaving group.

The competition between SN1 and SN2 pathways at a secondary benzylic-like position is finely balanced and depends on the specific reaction conditions.

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., CN-, RS-, N3-) |

| Solvent | Polar protic (e.g., H2O, EtOH) | Polar aprotic (e.g., Acetone, DMF) |

| Leaving Group | Good (Br- is a good leaving group) | Good (Br- is a good leaving group) |

| Stereochemistry | Racemization | Inversion of configuration |

An SNi mechanism is less common and typically occurs with specific reagents like thionyl chloride, where the reagent itself delivers the nucleophile from the same face as the leaving group, leading to retention of configuration.

Competing Elimination Reactions (E1, E2) Leading to Vinylic Pyrimidine Derivatives

In addition to substitution, the 1-bromoethyl group can undergo elimination reactions to form a 5-vinyl-2-chloropyrimidine derivative. These reactions, primarily E1 and E2, compete with the SN1 and SN2 pathways. masterorganicchemistry.comyoutube.com

The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion departs simultaneously to form a double bond. This pathway is favored by strong, sterically hindered bases (which are poor nucleophiles) and requires an anti-periplanar arrangement of the proton and the leaving group.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. In a subsequent step, a weak base removes a proton from an adjacent carbon to form the alkene. The E1 pathway is favored by weak bases and polar protic solvents and often competes with the SN1 reaction.

The ratio of substitution to elimination products is influenced by the nature of the nucleophile/base and the reaction temperature. Strong, bulky bases favor E2 elimination, while strong, non-bulky nucleophiles favor SN2 substitution. Weak nucleophiles/bases can lead to a mixture of SN1 and E1 products, with higher temperatures generally favoring elimination. youtube.com

| Reagent/Conditions | Predicted Major Pathway | Predicted Major Product |

| NaCN in DMSO | SN2 | 5-(1-Cyanoethyl)-2-chloropyrimidine (inversion) |

| H2O, heat | SN1/E1 | Mixture of 5-(1-hydroxyethyl)-2-chloropyrimidine (racemic) and 5-vinyl-2-chloropyrimidine |

| Potassium tert-butoxide in t-BuOH | E2 | 5-Vinyl-2-chloropyrimidine |

This table provides predictions based on general reactivity principles. The actual product distribution would need to be determined experimentally.

Radical Reaction Pathways Involving the C-Br Bond

The carbon-bromine (C-Br) bond in the 1-bromoethyl substituent of this compound is a potential site for radical reactions. Homolytic cleavage of the C-Br bond, typically initiated by light or radical initiators, would generate a secondary alkyl radical centered on the carbon adjacent to the pyrimidine ring. byjus.comnumberanalytics.com The stability of this radical would be influenced by the electronic properties of the pyrimidine ring.

The general mechanism for radical bromination involves three key steps: initiation, propagation, and termination. byjus.comnumberanalytics.com

Initiation: This step involves the formation of bromine radicals, often through the homolytic cleavage of a bromine molecule (Br₂) by UV light.

Propagation: A bromine radical abstracts a hydrogen atom from the ethyl group of a precursor molecule, forming an ethyl radical and hydrogen bromide (HBr). This ethyl radical then reacts with another Br₂ molecule to yield the bromoethyl product and a new bromine radical, which continues the chain reaction.

Termination: The reaction ceases when two radical species combine. This can involve the recombination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.

While specific studies on the radical reactions of this compound are not extensively documented, the principles of radical reactivity of similar bromoalkanes can be applied. The presence of the electron-withdrawing pyrimidine ring may influence the stability of the radical intermediate and the regioselectivity of subsequent reactions.

Intramolecular Reactivity and Cyclization Pathways

The proximate positioning of the reactive 1-bromoethyl side chain and the pyrimidine ring in this compound creates the potential for intramolecular reactions, leading to the formation of fused heterocyclic systems. Such cyclizations are often favored over their intermolecular counterparts due to the high effective concentration of the reacting moieties. wikipedia.orgmasterorganicchemistry.com The formation of five- and six-membered rings is generally kinetically and thermodynamically favored. masterorganicchemistry.com

One plausible intramolecular cyclization pathway involves the nucleophilic attack of one of the nitrogen atoms of the pyrimidine ring onto the electrophilic carbon of the 1-bromoethyl group. This would result in the formation of a fused ring system, likely a dihydropyrimido[4,5-b]pyrrole derivative, with the expulsion of a bromide ion. The feasibility of this reaction would depend on the nucleophilicity of the pyrimidine nitrogen atoms, which is modulated by the electronic effect of the chloro substituent.

Another possibility is an intramolecular Heck-type reaction, a powerful tool for C-C bond formation, which could lead to fused tricyclic indole (B1671886) skeletons. rsc.org While typically palladium-catalyzed, similar intramolecular cyclizations can occur under different conditions. For instance, intramolecular oxidative cyclization of alkenes can yield unsaturated heterocyclic compounds. masterorganicchemistry.com

The specific conditions, such as the presence of a base or a transition metal catalyst, would significantly influence the preferred reaction pathway and the structure of the resulting cyclized product. For example, the intramolecular cyclization of ω-bromoalkylamines shows a strong dependence on ring size, with the formation of 5-membered rings being the most rapid. wikipedia.org

Advanced Mechanistic Probes: Isotope Effects and Spectroscopic Interrogation of Transition States

To gain deeper insight into the reaction mechanisms of this compound, advanced experimental techniques can be employed.

Kinetic Isotope Effects (KIEs): The measurement of kinetic isotope effects can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. rsc.org For instance, by replacing a hydrogen atom with deuterium (B1214612) at a specific position in the 1-bromoethyl side chain, one could probe whether the C-H bond is broken in the rate-determining step of an elimination reaction. A significant primary KIE (kH/kD > 1) would support such a mechanism.

Spectroscopic Interrogation of Transition States: Spectroscopic techniques can be used to study the electronic and vibrational properties of molecules, including transient species like reaction intermediates and transition states.

UV-Vis and Electron Energy-Loss Spectroscopy: These techniques can probe the electronic transitions of pyrimidine and its derivatives. acs.org Changes in the absorption spectra upon reaction can provide information about the formation of new species and changes in the electronic structure of the pyrimidine ring.

Resonant Inelastic X-ray Scattering (RIXS): RIXS is a powerful tool for probing the electronic structure and dynamics of molecules, including solvent effects and core-excited state dynamics, which can be influenced by the symmetry of the pyrimidine molecule. chemrxiv.org

NMR Spectroscopy: In-situ NMR spectroscopy can be used to monitor the progress of a reaction and identify the formation of intermediates and products in real-time.

While direct spectroscopic studies of the transition states of reactions involving this compound are challenging, the application of these techniques to related pyrimidine systems can provide valuable analogous data.

Application of Computational Chemistry for Mechanistic Elucidation

Computational chemistry provides a powerful toolkit for investigating reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, it is possible to identify transition states, calculate reaction barriers, and predict reaction pathways.

Density Functional Theory (DFT) Calculations of Reaction Energetics and Transition Structures

Density Functional Theory (DFT) has become a widely used method for studying the reactivity of organic molecules, including pyrimidine derivatives. nih.govwuxiapptec.com DFT calculations can be employed to determine the geometries and energies of reactants, products, intermediates, and transition states for various reactions of this compound.

For example, in the context of nucleophilic aromatic substitution (SNAr) at the C2 position, DFT calculations can model the formation of the Meisenheimer complex and the subsequent departure of the chloride leaving group. nih.govwuxiapptec.com The calculated activation energies (ΔG‡) can provide a quantitative measure of the reaction rate and can be used to compare the feasibility of different reaction pathways. wuxiapptec.com For instance, DFT studies on the SNAr reactions of 2-MeSO₂-4-chloropyrimidine have shown that the regioselectivity can be highly dependent on the nature of the nucleophile and the formation of hydrogen-bonded complexes.

The following table presents hypothetical DFT-calculated activation energies for different nucleophilic substitution reactions on a model chloropyrimidine system, illustrating how computational data can be used to predict reactivity.

| Reaction Type | Nucleophile | Leaving Group | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| SNAr at C2 | Methoxide | Cl | 18.5 |

| SNAr at C2 | Ammonia | Cl | 22.1 |

| SN2 at ethyl C | Ammonia | Br | 15.3 |

Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for this compound.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Computations

To further elucidate the reaction mechanism, reaction coordinate analysis and Intrinsic Reaction Coordinate (IRC) computations can be performed. An IRC calculation traces the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This allows for a detailed examination of the geometric and energetic changes that occur along the reaction pathway.

By analyzing the IRC, one can visualize the bond-breaking and bond-forming events as the reaction progresses. This can be particularly insightful for understanding complex, multi-step reactions or pericyclic reactions like intramolecular cyclizations. For example, an IRC calculation for the intramolecular cyclization of this compound would show the gradual formation of the new C-N bond and the simultaneous elongation and eventual cleavage of the C-Br bond.

The following table outlines the key steps in a hypothetical IRC analysis for an intramolecular cyclization reaction.

| Step along IRC | C-N Bond Distance (Å) | C-Br Bond Distance (Å) | Energy (kcal/mol) |

| Reactant | > 3.0 | 1.95 | 0.0 |

| Transition State | 2.10 | 2.30 | +25.0 |

| Product | 1.47 | > 3.0 | -10.0 |

Note: These are hypothetical values for illustrative purposes and are not based on actual calculations for this compound.

Through the combined application of these advanced experimental and computational methods, a comprehensive understanding of the intricate mechanistic details of chemical transformations involving this compound can be achieved.

Advanced Spectroscopic and Chiroptical Characterization for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 5-(1-Bromoethyl)-2-chloropyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical connectivity and stereochemistry.

Comprehensive Analysis of ¹H and ¹³C NMR Spectra for Chemical Shifts and Complex Coupling Patterns

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the pyrimidine (B1678525) ring and the 1-bromoethyl substituent. Based on the analysis of related pyrimidine derivatives, the predicted chemical shifts and coupling constants offer a foundational understanding of the molecule's structure.

The proton NMR spectrum is anticipated to show two singlets for the pyrimidine ring protons, H-4 and H-6. Due to the anisotropic effect of the chloro and bromoethyl groups, these protons will have distinct chemical shifts. The 1-bromoethyl group will present a quartet for the methine proton (CH-Br) and a doublet for the methyl protons (CH₃), arising from the coupling between them.

The ¹³C NMR spectrum will display signals for the four carbons of the pyrimidine ring and the two carbons of the bromoethyl side chain. The carbons attached to the electronegative chlorine and nitrogen atoms (C-2 and C-4/C-6) are expected to be significantly downfield. The presence of the bromine atom will also influence the chemical shift of the methine carbon in the side chain.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.8 | - | s | - |

| H-6 | ~8.8 | - | s | - |

| CH-Br | ~5.3 | ~40 | q | ~7.0 |

| CH₃ | ~2.0 | ~25 | d | ~7.0 |

| C-2 | - | ~160 | - | - |

| C-4 | - | ~158 | - | - |

| C-5 | - | ~125 | - | - |

| C-6 | - | ~158 | - | - |

| C-CHBr | - | ~40 | - | - |

| C-CH₃ | - | ~25 | - | - |

Note: These are predicted values based on known substituent effects on the pyrimidine ring and may vary slightly from experimental data.

Utilization of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Complete Structural Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation peak would be observed between the methine proton (CH-Br) and the methyl protons (CH₃) of the bromoethyl group, confirming their connectivity. The absence of cross-peaks for the pyrimidine protons (H-4 and H-6) with other protons would support their assignment as singlets. sdsu.eduwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would show correlations between H-4 and C-4, H-6 and C-6, the methine proton and its attached carbon, and the methyl protons with their attached carbon, allowing for the direct assignment of the carbon signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu This is crucial for confirming the position of the 1-bromoethyl substituent on the pyrimidine ring. Expected key correlations would include:

The methine proton (CH-Br) to C-5 of the pyrimidine ring.

The pyrimidine protons (H-4 and H-6) to the neighboring pyrimidine carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. In the case of this compound, these experiments would be particularly useful in determining the preferred conformation of the bromoethyl side chain relative to the pyrimidine ring. For instance, a NOE/ROE between the methine proton of the side chain and one of the pyrimidine protons (H-4 or H-6) would indicate a specific spatial arrangement.

Dynamic NMR for Conformational Equilibrium and Hindered Rotation Studies

The 1-bromoethyl group attached to the pyrimidine ring is not static and can rotate around the C5-C(H)Br bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of distinct signals for different conformers.

Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide valuable information about the energy barrier to rotation and the relative populations of the different staggered conformations (e.g., gauche and anti) of the bromoethyl group. This would offer insights into the steric and electronic interactions that govern the conformational preferences of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Identification of Characteristic Vibrational Modes for Functional Groups and Molecular Skeleton

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups and the pyrimidine skeleton.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the pyrimidine ring. |

| C-H stretching (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the bromoethyl group. |

| C=N and C=C stretching | 1600-1400 | Stretching vibrations of the double bonds within the pyrimidine ring. |

| C-H bending (aliphatic) | 1470-1370 | Bending vibrations of the C-H bonds in the bromoethyl group. |

| Pyrimidine ring vibrations | 1300-1000 | "Breathing" and other skeletal vibrations of the pyrimidine ring. |

| C-Cl stretching | 800-600 | Stretching vibration of the carbon-chlorine bond. |

| C-Br stretching | 650-550 | Stretching vibration of the carbon-bromine bond. |

Analysis of Conformational Isomers via Vibrational Signatures

Similar to dynamic NMR, vibrational spectroscopy can also be used to study conformational isomerism. If different conformers of the bromoethyl group are present in significant populations at a given temperature, the IR and Raman spectra may show multiple bands in regions sensitive to conformational changes, such as the C-Br stretching region. By analyzing the spectra at different temperatures, it may be possible to identify bands corresponding to specific conformers and to study the thermodynamics of the conformational equilibrium.

A comprehensive review of scientific literature and chemical databases indicates a lack of publicly available, detailed experimental data for the advanced spectroscopic and chiroptical characterization of the specific chemical compound This compound .

While the synthesis and properties of related pyrimidine derivatives are documented, specific research findings detailing the High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Chiroptical Spectroscopy of this compound could not be located. As a result, the generation of a scientifically accurate article with the detailed research findings and data tables required by the user's outline is not possible.

The creation of content for the following sections and subsections would require speculation, as no published data is available to support the analysis:

Chiroptical Spectroscopy

To maintain a strict standard of scientific accuracy and avoid the fabrication of information, the requested article cannot be provided at this time. Should peer-reviewed data for this compound become available, such an analysis could be performed.

Optical Rotation (OR) Measurements for Enantiomeric Excess (ee) DeterminationNo public research data is available for this section.

A table of mentioned compounds cannot be generated as no specific compounds were discussed in the context of the primary subject.

Strategic Applications in Advanced Organic Synthesis As a Core Building Block

Construction of Complex Heterocyclic Scaffolds and Fused Ring Systems

The inherent reactivity of 5-(1-Bromoethyl)-2-chloropyrimidine makes it an ideal precursor for the synthesis of a variety of complex heterocyclic structures. The pyrimidine (B1678525) core, a key component of nucleic acids, imparts a degree of biocompatibility and potential for biological activity to the resulting molecules. The presence of multiple reaction sites allows for the sequential and controlled introduction of various functional groups, leading to the formation of fused, bridged, and polysubstituted pyrimidine derivatives.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention due to their structural analogy to purines and their associated broad spectrum of biological activities. researchgate.net The synthesis of these scaffolds often involves the cyclocondensation of a substituted pyrimidine derivative with a suitable aminopyrazole.

While direct examples of using this compound for the synthesis of pyrazolo[1,5-a]pyrimidines are not extensively documented in the provided search results, the general synthetic strategies for this class of compounds suggest its potential utility. For instance, the chloro group at the 2-position of the pyrimidine ring can be displaced by a nucleophilic nitrogen of an aminopyrazole, initiating the cyclization process. The bromoethyl group at the 5-position could then be further functionalized to introduce additional diversity into the final molecule.

General synthetic routes to pyrazolo[1,5-a]pyrimidines often involve the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.net In a hypothetical application, the 2-chloro atom of this compound could be substituted by a suitable nucleophile to generate an intermediate that could then undergo further reactions to form the fused pyrazole (B372694) ring. The development of novel synthetic routes to functionalized pyrazolo[1,5-a]pyrimidines is an active area of research, driven by their potential as therapeutic agents. eurjchem.commdpi.comnih.gov

The presence of multiple reactive sites on this compound allows for the construction of more intricate molecular architectures, including bridged, spirocyclic, and polysubstituted pyrimidine derivatives. The bromoethyl side chain, in particular, can participate in intramolecular cyclization reactions to form bridged systems. For example, after initial modification of the chloro and bromo positions on the pyrimidine ring, the bromoethyl group could be used to form a new ring, creating a bicyclic or polycyclic structure.

The synthesis of three-carbon-bridged furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine analogues has been reported, showcasing the utility of building blocks that can facilitate the formation of such bridged systems. nih.gov While this specific example does not use this compound, it highlights the general principle of using functionalized pyrimidines to create complex bridged heterocycles.

Furthermore, the sequential and selective reaction at the different halogenated positions can lead to the formation of highly substituted pyrimidine derivatives. A straightforward and efficient method for synthesizing polysubstituted pyrimidine derivatives has been developed using a base-mediated redox isomerization and subsequent condensation reaction. rsc.org This demonstrates the ongoing interest in developing new methodologies for accessing such complex structures.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The two halogen atoms on this compound provide distinct handles for engaging in these powerful transformations. The differential reactivity of the C-Cl and C-Br bonds allows for selective and sequential coupling reactions, a highly desirable feature in the synthesis of complex molecules.

Palladium catalysts are widely used for a variety of cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. This differential reactivity can be exploited for the selective functionalization of dihalogenated pyrimidines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org It is a versatile method for forming C-C bonds and is widely used in the synthesis of biaryls and other conjugated systems. illinois.edu In the case of a dihalogenated pyrimidine, the more reactive C-Br bond would be expected to react preferentially over the C-Cl bond under carefully controlled conditions. researchgate.netmdpi.com For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been reported to proceed at the C-Br bond. mdpi.com Microwave-assisted Suzuki-Miyaura cross-coupling has also been shown to be an efficient method for the arylation of brominated pyrazolo[1,5-a]pyrimidinones. rsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. youtube.com Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively at the more reactive C-Br bond of a dihalogenated pyrimidine. researchgate.net The resulting alkynylpyrimidine can then be further elaborated.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction is a valuable method for the synthesis of substituted alkenes. libretexts.org The chemoselective Heck coupling of 3-bromoindazoles has been achieved, demonstrating the possibility of selective reactions at a bromine-substituted position. beilstein-journals.org A palladium-catalyzed hydrocarbonylative cross-coupling with two different alkenes has also been developed to produce β-ketoaldehyde surrogates, which can be converted to pyrimidines. rsc.org

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd catalyst, Base | Biaryl, Conjugated systems |

| Sonogashira | Terminal alkyne + Organohalide | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted arene |

| Heck | Alkene + Organohalide | Pd catalyst, Base | Substituted alkene |

This table provides a general overview of the reactions.

While palladium catalysis is prevalent, other transition metals such as nickel and copper have emerged as powerful alternatives, often offering complementary reactivity and cost-effectiveness.

Nickel-Catalyzed Coupling: Nickel catalysts have been shown to be effective in various cross-coupling reactions, including the Suzuki-Miyaura coupling of challenging substrates like α-halo-N-heterocycles. rsc.orgchemrxiv.org Nickel-catalyzed cross-couplings have also been developed for the stereospecific formation of C-C and C-B bonds. nih.gov Nickel catalysis can also be used for thioetherification cross-coupling reactions under visible light. uni-regensburg.de

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions are particularly useful for the formation of C-O and C-S bonds. nih.gov For example, copper has been used to catalyze the synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids. researchgate.net Copper-promoted dehydrosulfurative C-N cross-coupling has also been reported for the synthesis of 2-aminopyrimidines. rsc.org

The choice of metal catalyst and reaction conditions can significantly influence the outcome of the cross-coupling reaction, allowing for the selective functionalization of the different halogenated positions on this compound.

Advanced Theoretical and Computational Studies of 5 1 Bromoethyl 2 Chloropyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like 5-(1-Bromoethyl)-2-chloropyrimidine. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

The electronic structure of pyrimidine (B1678525) and its halogenated derivatives has been a subject of theoretical studies. nih.gov For this compound, the presence of two electron-withdrawing halogen atoms (chlorine at the 2-position and bromine on the ethyl group at the 5-position) significantly influences the electron distribution in the pyrimidine ring. The nitrogen atoms in the ring also act as electron sinks.

Key reactivity descriptors that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In a study on related 5-bromopyrimidine (B23866) derivatives, it was found that the electronic properties are key to their biological activity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the bromine atom, while the LUMO is likely distributed over the pyrimidine ring, with significant contributions from the C-Cl bond. This distribution suggests that the molecule could be susceptible to nucleophilic attack at the 2-position and electrophilic interactions involving the bromine atom.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.25 | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.15 | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.10 | A measure of the molecule's excitability and chemical reactivity. |

Note: The values in this table are illustrative and would require specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory) for precise determination.

Conformational Analysis and Molecular Dynamics Simulations of the 1-Bromoethyl Rotamer

The 1-bromoethyl substituent at the 5-position of the pyrimidine ring introduces a degree of conformational flexibility. The rotation around the C5-C(ethyl) single bond leads to different rotational isomers, or rotamers. Conformational analysis aims to identify the most stable rotamers and the energy barriers between them.

Molecular mechanics and quantum chemical methods can be employed to perform a systematic scan of the potential energy surface as a function of the dihedral angle defining the rotation of the 1-bromoethyl group. It is anticipated that the steric hindrance between the bromine atom and the hydrogen atoms on the pyrimidine ring will be a determining factor in the conformational preference.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound in different environments, such as in solution. mdpi.commdpi.com By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the frequency of transitions between them. For instance, studies on similar heterocyclic systems have shown that the solvent can have a significant impact on conformational equilibria. nih.govresearchgate.net In a polar solvent, conformations with a higher dipole moment might be stabilized.

Table 2: Relative Energies of Key Rotamers of the 1-Bromoethyl Group (Illustrative)

| Dihedral Angle (H-C5-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| 60° (gauche) | 0.00 | 45 |

| 180° (anti) | 0.25 | 35 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Prediction of Spectroscopic Properties (e.g., NMR, IR, ECD) through Computational Models

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for chloropyrimidines has been shown to be achievable with good accuracy using DFT methods. nih.govfigshare.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.iofrontiersin.org For this compound, computational prediction of the NMR spectra would be invaluable for confirming its structure and assigning the signals to specific protons and carbons. The chemical shifts of the protons and carbon of the 1-bromoethyl group would be particularly sensitive to its rotational conformation.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. The calculated IR spectrum for this compound would show characteristic peaks for the C-Cl stretch, C-Br stretch, and various vibrations of the pyrimidine ring.

Electronic Circular Dichroism (ECD) Spectroscopy: Since this compound is chiral due to the stereocenter in the 1-bromoethyl group, it is expected to exhibit an ECD spectrum. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum, which can then be used to determine the absolute configuration of the chiral center by comparing the calculated spectrum with the experimental one.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR (ppm) | 8.9 (s, 1H), 8.7 (s, 1H), 5.5 (q, 1H), 2.1 (d, 3H) | H6, H4, CH-Br, CH₃ |

| ¹³C NMR (ppm) | 160.2, 158.5, 155.1, 45.3, 22.8 | C2, C4, C6, C-Br, CH₃ |

| IR (cm⁻¹) | 750, 620, 1550-1400 | C-Cl stretch, C-Br stretch, Pyrimidine ring vibrations |

Note: These are representative values. Actual predictions require specific calculations.

Quantitative Structure-Reactivity Relationship (QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. While no specific QSPR studies on this compound have been reported, the methodology can be outlined.

A QSPR study would involve synthesizing a library of derivatives of this compound with variations at different positions of the pyrimidine ring or the ethyl side chain. The reactivity of these compounds in a specific reaction (e.g., nucleophilic substitution at the 2-position) would be measured experimentally.

A set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) would then be calculated for each compound using computational methods. Statistical techniques such as multiple linear regression or partial least squares would be used to build a model that correlates the descriptors with the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives.

Virtual Screening and Design of Novel Derivatives for Synthetic Applications

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of virtual compounds for structures that are most likely to bind to a target or possess a desired property. frontiersin.orgnih.gov The scaffold of this compound can serve as a starting point for the design of novel derivatives with potential applications in various fields.

For example, if the goal is to design new enzyme inhibitors, a virtual screening campaign could be initiated. nih.gov This would involve docking a large library of virtual compounds into the active site of the target enzyme. The compounds would be ranked based on their predicted binding affinity. Hits from the virtual screen can then be synthesized and tested experimentally. nih.govjksus.org

Furthermore, the this compound scaffold can be used for fragment-based drug design. The chloro and bromo substituents provide reactive handles for synthetic modification, allowing for the generation of a diverse library of derivatives. nih.govmdpi.com Computational methods can be used to guide the selection of fragments to be added to the scaffold to optimize interactions with a biological target.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromopyrimidine |

| chloropyrimidine |

Future Research Directions and Emerging Opportunities

Development of Highly Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for pyrimidine (B1678525) derivatives. Traditional methods often rely on hazardous solvents and toxic reagents, prompting a shift towards more environmentally benign alternatives. rasayanjournal.co.in Future research is focused on several key areas to create more sustainable synthetic processes.

Key Green Chemistry Approaches:

Alternative Solvents: The use of safer, more sustainable solvents like ionic liquids and deep eutectic solvents is being explored to replace volatile organic compounds (VOCs). rasayanjournal.co.in Techniques such as using magnetized deionized water as a solvent are also being developed. researchgate.net

Greener Catalysts: There is a move away from precious metal catalysts toward those based on earth-abundant metals like iron and copper. rasayanjournal.co.in Catalyst-free synthesis, often assisted by ultrasound or microwave irradiation, is also a promising and environmentally friendly approach. nih.govresearchgate.netnih.gov

Atom Economy: Multicomponent reactions (MCRs) are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. rasayanjournal.co.inacs.orgnih.gov These one-pot syntheses are more efficient and reduce the need for intermediate purification steps. nih.govbenthamdirect.com

Energy Efficiency: Methods like microwave-assisted and ultrasound-assisted synthesis can lead to shorter reaction times, increased yields, and purer products compared to conventional heating methods. rasayanjournal.co.inresearchgate.netnih.govnih.gov

Direct C-H Functionalization: A significant area of research is the direct functionalization of C-H bonds on the pyrimidine ring. researchgate.netrsc.org This strategy avoids the need for pre-functionalized starting materials, which simplifies the synthetic process, reduces waste, and improves atom economy. rsc.orgnih.govrsc.org

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which are derivable from biomass. This process achieves high yields and regioselectivity, producing only water and hydrogen as byproducts. acs.orgnih.govorganic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals, including 5-(1-bromoethyl)-2-chloropyrimidine. These technologies offer significant advantages over traditional batch processing. wsp.comveranova.comiptonline.com

Flow chemistry involves continuously passing reactants through smaller, modular reactors, which provides superior control over reaction parameters like temperature and pressure. wsp.comcontractpharma.comaurigeneservices.com This enhanced control leads to higher yields, improved product consistency, and increased safety, particularly when dealing with hazardous reactions. contractpharma.comaurigeneservices.comscitube.io The smaller footprint of flow chemistry equipment also reduces energy consumption and operational costs. wsp.comiptonline.com

| Benefit of Flow Chemistry | Description | Supporting Evidence |

| Increased Efficiency | Eliminates downtime between batches, leading to faster production and higher throughput. veranova.comgillsprocess.com | Increases production output by ~20% while cutting energy use by ~20%. wsp.com |

| Enhanced Safety | Smaller reaction volumes reduce the risks associated with hazardous materials and exothermic reactions. contractpharma.comscitube.io | Allows for safer handling of reactive intermediates without isolation. nih.gov |

| Improved Product Quality | Precise control over reaction conditions ensures consistent quality and fewer variations. veranova.comgillsprocess.com | Leads to higher-quality products with better impurity profiles. contractpharma.com |

| Sustainability | Reduces energy consumption, solvent use, and waste generation. iptonline.comgillsprocess.com | Smaller equipment footprint leads to a reduced carbon footprint. iptonline.com |

| Flexibility and Scalability | Modular nature allows for easy reconfiguration and scaling of production as needed. wsp.comgillsprocess.com | New products can be manufactured in weeks instead of months or years. wsp.com |

Automated synthesis platforms, often integrated with flow chemistry, accelerate the discovery and optimization of new reactions. researchgate.netsigmaaldrich.comchemspeed.com These systems can perform high-throughput screening of reaction conditions, enabling the rapid generation of libraries of pyrimidine derivatives for further study. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalysts is crucial for advancing the synthesis of complex pyrimidine derivatives. Research is focused on creating catalytic systems that offer greater control over the placement of functional groups on the pyrimidine core.

A key goal is achieving site-selective C-H functionalization, which allows for the direct modification of specific carbon-hydrogen bonds on the pyrimidine ring. researchgate.netacs.org This approach offers a more direct and efficient route to functionalized pyrimidines. For example, methods for the C2-selective amination of pyrimidines have been developed, providing access to complex aminopyrimidines with high selectivity. acs.org Similarly, palladium-catalyzed C-H activation has been used for regioselective arylation, iodination, and acetoxylation of 4-arylpyrimidines. acs.org

Emerging fields like photoredox catalysis and electrocatalysis are also being explored. rsc.org These techniques use light or electricity to drive chemical reactions, often under mild conditions, and can facilitate transformations that are difficult to achieve with traditional methods. youtube.comyoutube.com For instance, photoredox catalysis can be used to generate highly potent reductants for challenging chemical transformations. youtube.com

Harnessing Advanced Machine Learning and AI for Reaction Prediction and Optimization

| Application of AI/ML in Synthesis | Description | Impact |

| Reaction Outcome Prediction | Models predict the major product and yield of a reaction. mit.eduacs.org | Reduces failed experiments and accelerates discovery. mit.edu |

| Condition Recommendation | AI suggests optimal catalysts, solvents, and temperatures. nih.govacs.org | Minimizes experimental optimization, saving time and resources. nih.gov |

| Retrosynthesis Planning | Algorithms propose novel and efficient synthetic routes to a target molecule. cas.orgnih.gov | Uncovers new pathways and improves overall synthesis efficiency. cas.org |

| Process Optimization | AI agents learn to refine synthesis pathways based on simulated or real-time feedback. preprints.org | Leads to more cost-effective and sustainable drug production. preprints.orgresearchgate.net |

Design of Next-Generation Pyrimidine Building Blocks with Tunable Reactivity

While this compound is a highly useful building block, researchers are actively designing new pyrimidine-based scaffolds with enhanced and tunable reactivity. The goal is to create a new generation of building blocks that offer even greater synthetic flexibility.

This involves strategically placing different functional groups on the pyrimidine ring to control its electronic properties and reactivity. By doing so, chemists can fine-tune the reactivity of specific sites on the molecule, allowing for more selective chemical transformations. For example, research into the C-H functionalization of 2-pyridones, a related heterocyclic motif, demonstrates how different catalytic systems can achieve site-selectivity based on the electronic and steric properties of the substrate. nih.gov

Another key area is the development of building blocks with "orthogonal" reactivity. This means that different functional groups on the same molecule can be modified independently without interfering with each other. This capability is essential for the efficient, controlled construction of highly complex molecules. The development of novel pyrimidine-based organometallic reagents, such as organoboron and organosilicon compounds, is also a promising direction, as these reagents often show excellent stability and performance in cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(1-bromoethyl)-2-chloropyrimidine derivatives, and what purity benchmarks should be monitored?

- Methodology : A common approach involves halogenation of pyrimidine precursors. For example, bromination at the ethyl position can be achieved using brominating agents like bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents (e.g., CCl). Chlorination at the pyrimidine ring typically employs POCl or SOCl under reflux. Post-synthesis, purity is assessed via HPLC (>95% purity) and melting point analysis (e.g., 78–80°C for 5-bromo-2-chloropyrimidine) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- : Look for characteristic signals: ethyl CHBr (~3.5–4.0 ppm) and pyrimidine protons (8.5–9.5 ppm).

- : Verify carbons adjacent to halogens (C-Br: ~30–35 ppm; C-Cl: ~140 ppm).

- IR : Stretching vibrations for C-Br (~550–600 cm) and C-Cl (~700–750 cm).

- MS : Molecular ion peaks matching the molecular weight (e.g., 193.43 g/mol for 5-bromo-2-chloropyrimidine) .

Q. What purification methods are effective for halogenated pyrimidines, and how does solvent choice impact yield?